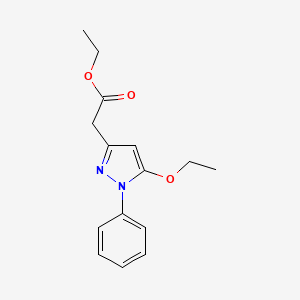![molecular formula C10H16 B14641338 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene CAS No. 52475-37-3](/img/structure/B14641338.png)
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene is a bicyclic hydrocarbon with the molecular formula C10H16. This compound is a derivative of pinene, a naturally occurring monoterpene found in the essential oils of many plants, particularly conifers. It is known for its distinctive structure, which includes a bicyclic ring system with three methyl groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of geranyl acetate, which yields the desired bicyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the pyrolysis of pinene-rich turpentine oil. This process involves heating the turpentine oil to high temperatures in the presence of a catalyst, leading to the formation of the bicyclic compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidation typically yields ketones or alcohols.
Reduction: Reduction results in more saturated hydrocarbons.
Substitution: Substitution reactions produce halogenated derivatives of the compound.
Applications De Recherche Scientifique
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Pinene: A closely related compound with a similar bicyclic structure but different stereochemistry.
β-Pinene: Another isomer of pinene with a different arrangement of the bicyclic ring system.
Camphene: A bicyclic monoterpene with a structure similar to that of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene but with different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the resulting chemical properties. This uniqueness makes it valuable for various synthetic and industrial applications, as well as for research into its potential biological activities.
Propriétés
Numéro CAS |
52475-37-3 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
2,6,6-trimethylbicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-9-8(7)6-10(9,2)3/h4,8-9H,5-6H2,1-3H3 |
Clé InChI |
MINVXHCVISTRSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2C1CC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


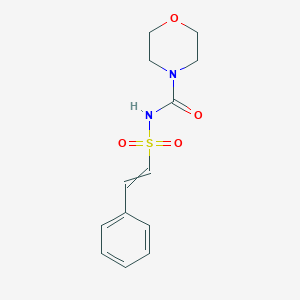
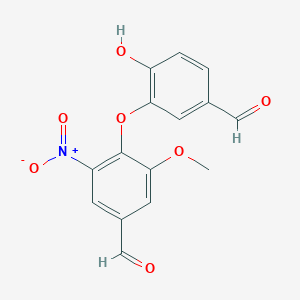


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
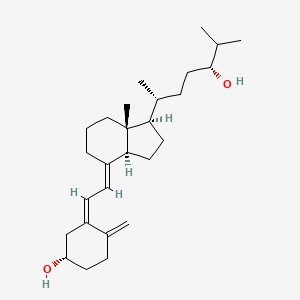

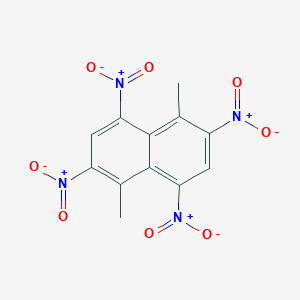
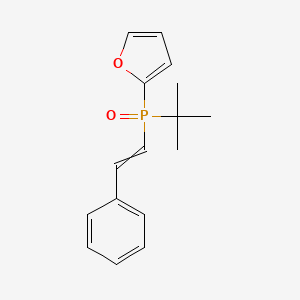
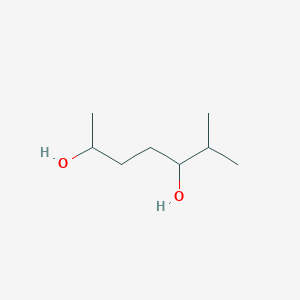
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
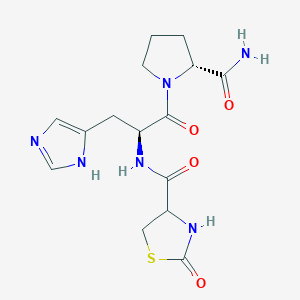
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
